[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane
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Overview
Description
[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane is an organosilicon compound with the molecular formula C8H15F2ISi and a molecular weight of 304.19 g/mol . This compound is characterized by the presence of a triethylsilane group attached to a difluoro-iodoethenyl moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane involves the reaction of triethylsilane with appropriate fluorinated and iodinated precursors under controlled conditions. One common method includes the use of molecular iodine and a hydrosilane, which enables practical reduction reactions . The reaction conditions typically involve the use of catalysts such as InBr3 or B(C6F5)3 to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using hydrosilanes in the presence of catalysts.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrosilanes, molecular iodine, and various catalysts such as InBr3 and B(C6F5)3 . Reaction conditions often involve mild temperatures and controlled environments to ensure high selectivity and yield.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield silyl ethers or hydrocarbons .
Scientific Research Applications
[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane involves its reactivity as a reducing agent and its ability to participate in substitution reactions. The compound’s molecular targets and pathways include carbon-carbon and carbon-heteroatom bonds, where it facilitates the addition of hydrogen and silicon atoms .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler organosilicon compound with similar reducing properties.
Tetramethyldisiloxane: Another organosilane used as a reducing agent with applications in organic synthesis.
Uniqueness
[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane is unique due to its specific combination of fluorine, iodine, and triethylsilane groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H15F2ISi |
---|---|
Molecular Weight |
304.19 g/mol |
IUPAC Name |
[(E)-1,2-difluoro-2-iodoethenyl]-triethylsilane |
InChI |
InChI=1S/C8H15F2ISi/c1-4-12(5-2,6-3)8(10)7(9)11/h4-6H2,1-3H3/b8-7+ |
InChI Key |
WBGUDKPBICSXIG-BQYQJAHWSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)/C(=C(\F)/I)/F |
Canonical SMILES |
CC[Si](CC)(CC)C(=C(F)I)F |
Origin of Product |
United States |
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